
tert-Butyl(dimethyl)(pent-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)(pent-1-en-1-yl)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-1-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(pent-1-en-1-yl)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with pent-1-en-1-yl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)(pent-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: New silicon-containing compounds with different functional groups.
Scientific Research Applications
tert-Butyl(dimethyl)(pent-1-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying silicon-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)(pent-1-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and pent-1-en-1-yl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for hydroxyl and amino groups.
tert-Butyldimethylsilanol: Used in the synthesis of enol silyl ethers and as a silylating agent.
tert-Butyldimethyl(2-propynyloxy)silane: Used in the synthesis of complex organic molecules.
Uniqueness
tert-Butyl(dimethyl)(pent-1-en-1-yl)silane is unique due to the presence of the pent-1-en-1-yl group, which provides additional reactivity and versatility compared to other similar compounds. This structural feature allows for the formation of a wider range of products and applications in various fields of research and industry .
Properties
CAS No. |
190653-15-7 |
|---|---|
Molecular Formula |
C11H24Si |
Molecular Weight |
184.39 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pent-1-enylsilane |
InChI |
InChI=1S/C11H24Si/c1-7-8-9-10-12(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
InChI Key |
HXSDOLMDOQELJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
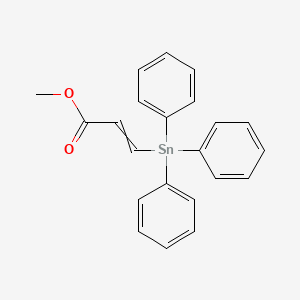
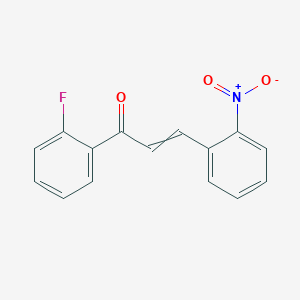
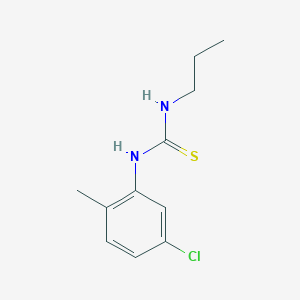
![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
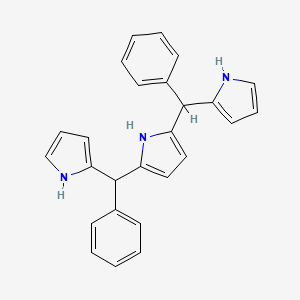

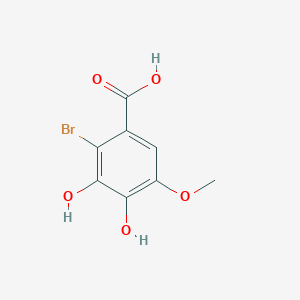
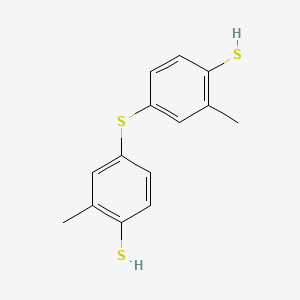

![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)
![(R)-2-[(R)-Oxiranyl]-1,2-ethanediol](/img/structure/B12561602.png)
